ethyl 3-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate
CAS No.: 932972-11-7
Cat. No.: VC4930717
Molecular Formula: C19H21N3O4
Molecular Weight: 355.394
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932972-11-7 |
|---|---|
| Molecular Formula | C19H21N3O4 |
| Molecular Weight | 355.394 |
| IUPAC Name | ethyl 3-[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C19H21N3O4/c1-2-26-19(25)14-7-5-8-15(10-14)20-17(23)12-22-18(24)11-13-6-3-4-9-16(13)21-22/h5,7-8,10-11H,2-4,6,9,12H2,1H3,(H,20,23) |
| Standard InChI Key | FZFLCDWKGGXLCM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2 |
Introduction
2. Synthesis
While specific synthetic procedures for this compound were not directly found in the provided data, similar compounds are often synthesized through multi-step reactions involving:
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Formation of the cinnoline core: This typically involves cyclization reactions using hydrazine derivatives and diketones.
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Amide bond formation: The acetamido linkage is likely formed through a coupling reaction between an amine and an acyl chloride or anhydride.
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Esterification: The benzoic acid derivative is esterified with ethanol under acidic conditions to yield the ethyl ester.
These steps would require purification techniques such as recrystallization or chromatography to isolate the final product.
4. Potential Applications
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Pharmaceutical Research:
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The cinnoline nucleus is a common pharmacophore in drug discovery.
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Amide and ester functionalities enhance bioavailability and cellular uptake.
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Potential therapeutic uses could include anti-inflammatory or antimicrobial activity.
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Materials Science:
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Aromatic esters like this compound may serve as precursors for polymer synthesis.
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The electronic properties of the cinnoline ring could be exploited in optoelectronic devices.
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5. Analytical Characterization
To confirm the identity and purity of this compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | To verify the structure by identifying proton (H) and carbon (C) environments. |
| Infrared Spectroscopy (IR) | To confirm functional groups (e.g., amide C=O stretch around 1650 cm). |
| Mass Spectrometry (MS) | To determine molecular weight and fragmentation pattern. |
| X-ray Crystallography | To elucidate the three-dimensional structure if crystalline samples are available. |
6. Biological Implications
Although no direct studies on this compound were found, cinnoline derivatives are widely studied for their biological activities:
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Antimicrobial
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Antitumor
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Anti-inflammatory
Further research into molecular docking or in vitro studies could reveal specific targets for this compound.
7. Limitations and Future Directions
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Data Gaps:
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Lack of experimental data on this specific compound's synthesis and properties.
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No biological assays reported yet.
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Future Work:
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Synthesize and characterize the compound using advanced techniques.
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Evaluate its pharmacological potential through computational modeling and biological testing.
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This article provides a foundational understanding of ethyl 3-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate while highlighting its potential significance in various fields of research. Further experimental work is essential to fully explore its properties and applications.
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